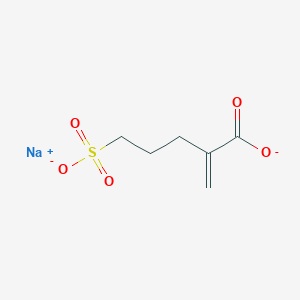

Sodium3-sulphonatopropylacrylate

Description

Sodium 3-sulphonatopropylacrylate (CAS: 31098-20-1 for its potassium variant) is a water-soluble anionic monomer characterized by an acrylate ester group and a sulfonate (-SO₃⁻) moiety on the propyl chain. Its molecular formula is C₆H₉NaO₅S (sodium salt), with a molecular weight of ~214.2 g/mol (adjusted from potassium salt data in ). The sulfonate group confers high hydrophilicity, making it valuable in applications requiring ionic functionality, such as hydrogels, adhesives, and cosmetic formulations .

Properties

Molecular Formula |

C6H8NaO5S- |

|---|---|

Molecular Weight |

215.18 g/mol |

IUPAC Name |

sodium;2-methylidene-5-sulfonatopentanoate |

InChI |

InChI=1S/C6H10O5S.Na/c1-5(6(7)8)3-2-4-12(9,10)11;/h1-4H2,(H,7,8)(H,9,10,11);/q;+1/p-2 |

InChI Key |

MQVAZNSVAFSSTL-UHFFFAOYSA-L |

Canonical SMILES |

C=C(CCCS(=O)(=O)[O-])C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-sulphonatopropylacrylate can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloropropylacrylate with sodium sulfite under basic conditions. The reaction typically proceeds as follows:

CH2=CHCOOCH2CH2Cl+Na2SO3→CH2=CHCOOCH2CH2SO3Na+NaCl

The reaction is carried out in an aqueous medium, and the product is isolated by filtration and purification techniques such as recrystallization.

Industrial Production Methods

In industrial settings, the production of sodium 3-sulphonatopropylacrylate often involves continuous processes to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates, and advanced purification methods such as ion exchange chromatography are employed to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-sulphonatopropylacrylate undergoes various chemical reactions, including:

Polymerization: It readily participates in free radical polymerization to form homopolymers and copolymers.

Substitution: The sulfonate group can undergo nucleophilic substitution reactions.

Addition: The acrylate group can participate in Michael addition reactions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate are commonly used under thermal or UV conditions.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonate group under mild conditions.

Addition: Michael addition reactions typically require a base catalyst and proceed at room temperature.

Major Products

Homopolymers: Poly(sodium 3-sulphonatopropylacrylate) with applications in water treatment and superabsorbent materials.

Copolymers: Copolymers with other acrylates or methacrylates used in coatings, adhesives, and biomedical devices.

Scientific Research Applications

Sodium 3-sulphonatopropylacrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as hydrophilicity and ion exchange capacity.

Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.

Medicine: Utilized in the formulation of biocompatible materials for medical devices and wound dressings.

Industry: Applied in water treatment processes to remove heavy metals and other contaminants, as well as in the textile industry for dye fixation and fabric finishing.

Mechanism of Action

The mechanism of action of sodium 3-sulphonatopropylacrylate is primarily based on its ability to undergo polymerization and form cross-linked networks. The sulfonate group provides ionic interactions, while the acrylate group allows for covalent bonding through free radical polymerization. These interactions result in the formation of hydrogels and other polymeric structures with unique mechanical and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylates

Functional Group and Structural Analysis

The table below compares sodium 3-sulphonatopropylacrylate with key analogs:

Reactivity and Performance Differences

Sodium 3-Sulphonatopropylacrylate vs. 3-Hydroxypropyl Acrylate

- Ionic vs. Hydrogen Bonding: The sulfonate group in sodium 3-sulphonatopropylacrylate provides ionic charges, enabling electrostatic interactions in aqueous systems. In contrast, 3-hydroxypropyl acrylate relies on hydrogen bonding via its hydroxyl group, limiting its use in non-polar matrices .

- Polymerization : Sulfonate groups stabilize emulsions during free-radical polymerization, reducing particle aggregation. Hydroxyl groups may require protective derivatization (e.g., silylation) to avoid side reactions .

Sodium 3-Sulphonatopropylacrylate vs. Isopropyl (Z)-3-Iodoacrylate

- Substituent Effects : The iodine atom in isopropyl (Z)-3-iodoacrylate acts as a leaving group, enabling nucleophilic substitution reactions. This property is absent in sodium 3-sulphonatopropylacrylate, which is tailored for ionic interactions .

- Applications : Iodo derivatives are niche intermediates in radiochemistry, whereas sulfonated acrylates dominate industrial water-based systems .

Sodium 3-Sulphonatopropylacrylate vs. 3,3-Dinitrobutyl Acrylate

Research Findings and Industrial Relevance

- Emulsion Stability: Studies show sodium 3-sulphonatopropylacrylate improves latex stability in acrylic emulsions by up to 40% compared to non-ionic analogs, attributed to electrostatic repulsion between particles .

- Cosmetic Efficacy : In moisturizers, sulfonated acrylate copolymers increase water retention by 25% versus hydroxylated variants, as measured by transepidermal water loss (TEWL) .

- Adhesive Performance : Ionic interactions enhance bond strength by 15–20% in polar substrates like cellulose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.